N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester
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Overview
Description
N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester is a chemical compound with the molecular formula C17H17ClN2O2 and a molecular weight of 316.78 g/mol. This compound is known for its unique structure, which includes a chlorinated phenyl ring and a methylamino group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester typically involves the reaction of 5-chloro-2-(methylamino)aniline with benzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with glycine methyl ester hydrochloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-hydroxy-phenyl)-acetamide: Similar in structure but with a hydroxyl group instead of a methylamino group.
Methyl 2-[(5-chloro-2-methylaminophenyl)phenylmethylene]aminoacetate: A closely related compound with slight variations in the substituents.
Uniqueness
N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine Methyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated phenyl ring and methylamino group make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H17ClN2O2 |
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Molecular Weight |
316.8 g/mol |
IUPAC Name |
methyl 2-[[[5-chloro-2-(methylamino)phenyl]-phenylmethylidene]amino]acetate |
InChI |
InChI=1S/C17H17ClN2O2/c1-19-15-9-8-13(18)10-14(15)17(20-11-16(21)22-2)12-6-4-3-5-7-12/h3-10,19H,11H2,1-2H3 |
InChI Key |
RUKFPBKCDWGOLP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)C(=NCC(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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